molecular formula C6H9F6NO2 B2602258 Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid CAS No. 2173996-71-7

Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid

Cat. No.: B2602258
CAS No.: 2173996-71-7
M. Wt: 241.133
InChI Key: RVHZQJFZRZJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid: is a chemical compound with the molecular formula C4H8F3N.C2HF3O2. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is often used in various scientific research applications, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid typically involves the reaction of 1,1,1-trifluoropropan-2-ylamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products Formed:

Scientific Research Applications

Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison: Methyl(1,1,1-trifluoropropan-2-yl)amine trifluoroacetic acid is unique due to its combination of trifluoromethyl groups and amine functionality, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;1,1,1-trifluoro-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.C2HF3O2/c1-3(8-2)4(5,6)7;3-2(4,5)1(6)7/h3,8H,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHZQJFZRZJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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